

Computational Analysis of Dibenzofuran-4-boronic acid: A Methodological Whitepaper

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Compound of Interest

Compound Name: *Dibenzofuran-4-boronic acid*

Cat. No.: *B020578*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran-4-boronic acid is a versatile organic compound with significant applications in the development of electronic materials and pharmaceuticals.[1][2] Its utility largely stems from its role as a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in constructing complex organic molecules.[1] In the pharmaceutical realm, it serves as a crucial building block for synthesizing drug candidates targeting specific biological pathways.[1][2] This guide outlines a framework for conducting computational studies on **Dibenzofuran-4-boronic acid** to explore its structural, electronic, and potential therapeutic properties, drawing upon established computational methodologies for similar molecular structures.

Molecular Properties and Synthesis

Dibenzofuran-4-boronic acid, with the chemical formula $C_{12}H_9BO_3$, is an off-white powder with a high melting point, indicating its stability.[1][3] The synthesis of this compound typically involves a multi-step process beginning with a brominated dibenzofuran derivative. A common synthetic route includes the lithiation of the brominated precursor followed by a reaction with a borate ester and subsequent hydrolysis.[1][2][4]

Computed Molecular Properties

IUPAC Name	dibenzofuran-4-ylboronic acid[3]
Molecular Formula	C ₁₂ H ₉ BO ₃ [3]
Molecular Weight	212.01 g/mol [3]
Canonical SMILES	B(C1=C2C(=CC=C1)C3=CC=CC=C3O2) (O)O[3]
InChI Key	ZXHUJRZYLRVVNP-UHFFFAOYSA-N[3]

Proposed Computational Studies and Methodologies

While specific computational studies on **Dibenzofuran-4-boronic acid** are not extensively documented in publicly available literature, its structural similarity to other pharmacologically relevant benzofuran and boronic acid derivatives suggests a range of applicable *in silico* analyses.[5][6][7] These studies are crucial for understanding the molecule's reactivity, potential biological targets, and suitability as a drug candidate.

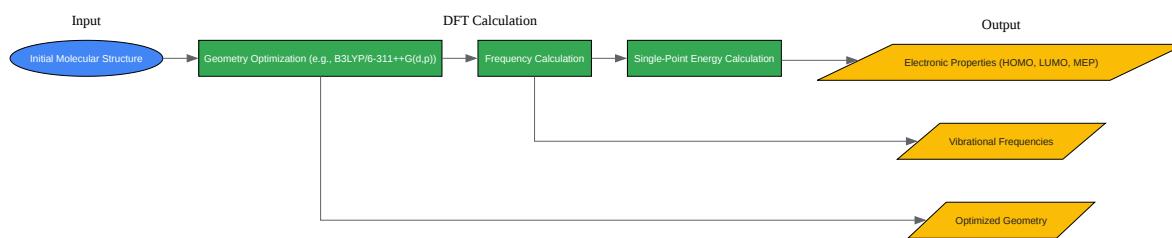
Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For **Dibenzofuran-4-boronic acid**, DFT can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gap and molecular electrostatic potential (MEP).[5][8]

Methodology:

- Structural Optimization: The initial structure of **Dibenzofuran-4-boronic acid** can be built using software like GaussView and optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[5]
- Vibrational Frequency Analysis: Following optimization, frequency calculations should be performed at the same level of theory to confirm that the structure corresponds to a local minimum on the potential energy surface (absence of imaginary frequencies).

- Electronic Properties Calculation: Single-point energy calculations can then be used to determine the HOMO and LUMO energies, the energy gap, and other quantum chemical descriptors. The MEP can be mapped to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.



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A generalized workflow for DFT analysis.

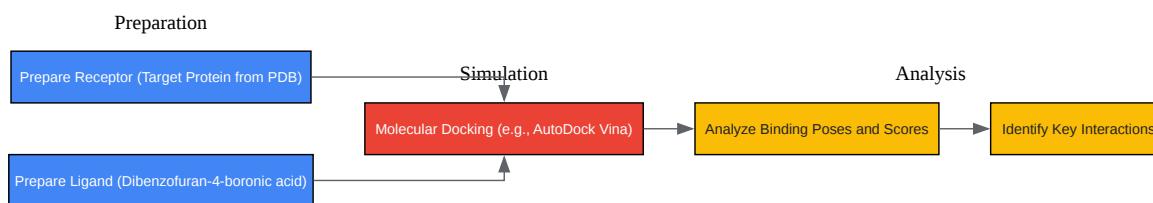
Molecular Docking Studies

Given the use of dibenzofuran derivatives in developing inhibitors for enzymes like matrix metalloproteinase-12 (MMP-12) and for their antitubercular activity, molecular docking can be employed to predict the binding affinity and interaction patterns of **Dibenzofuran-4-boronic acid** with various protein targets.[6][9]

Methodology:

- Ligand and Receptor Preparation: The 3D structure of **Dibenzofuran-4-boronic acid** would be prepared and energy-minimized. The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and polar hydrogens and charges would be added.

- Binding Site Identification: The active site of the protein would be identified, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
- Docking Simulation: Docking would be performed using software like AutoDock Vina or GOLD. The program would generate multiple binding poses of the ligand in the protein's active site and score them based on a scoring function that estimates the binding affinity.
- Interaction Analysis: The resulting docked poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.



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A typical workflow for molecular docking studies.

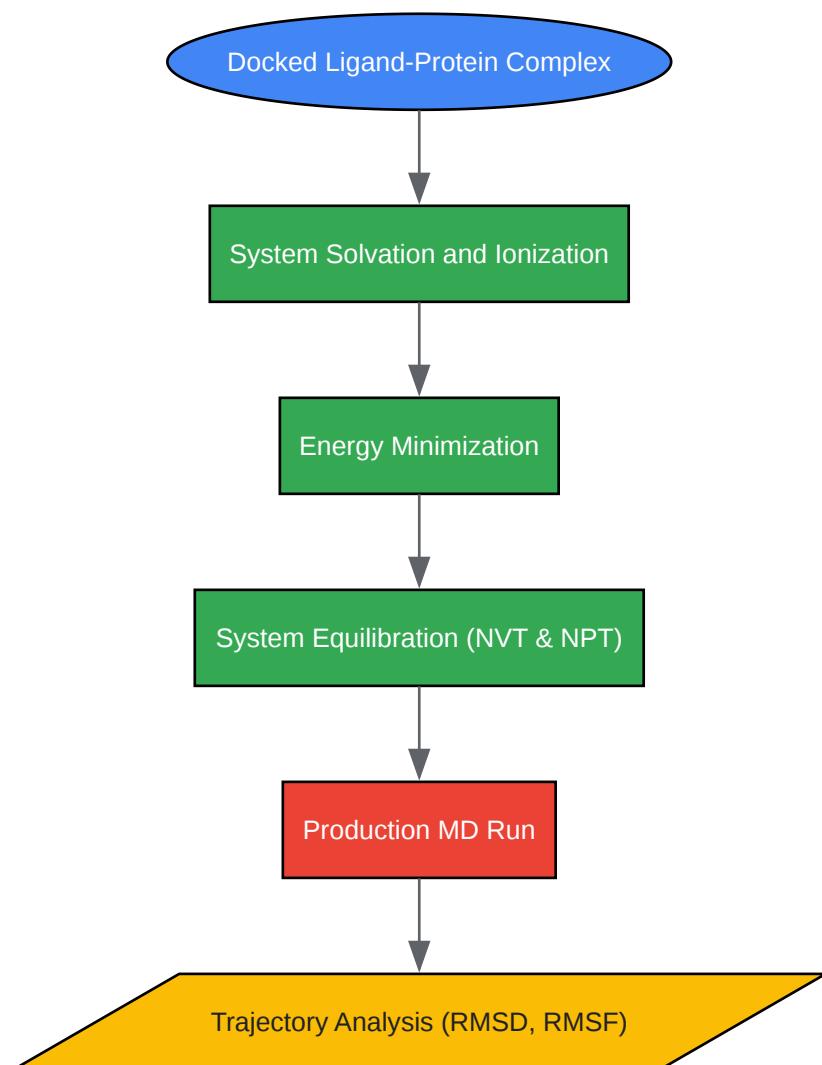
Molecular Dynamics (MD) Simulation

To assess the stability of the ligand-protein complex predicted by molecular docking, MD simulations can be performed. This technique simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of the complex.[\[9\]](#)

Methodology:

- System Setup: The best-docked complex from the molecular docking study would be placed in a simulation box with a chosen water model. Ions would be added to neutralize the system.

- **Minimization and Equilibration:** The system would be energy-minimized to remove steric clashes. This would be followed by a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
- **Production Run:** A production MD run would be performed for a significant duration (e.g., 100 ns) to generate trajectories of the complex.
- **Trajectory Analysis:** The trajectories would be analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.



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A workflow for molecular dynamics simulation.

Conclusion

Computational studies offer a powerful and efficient means to explore the properties of **Dibenzofuran-4-boronic acid** and its derivatives for applications in materials science and drug discovery. The methodologies outlined in this guide, including DFT, molecular docking, and MD simulations, provide a comprehensive framework for researchers to investigate the electronic structure, potential biological activity, and dynamic behavior of this important molecule. Such *in silico* analyses can significantly accelerate the research and development process by prioritizing promising candidates for further experimental validation.

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